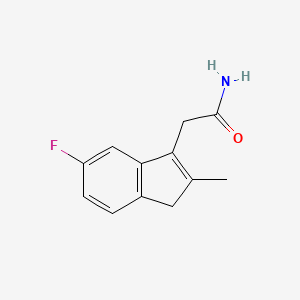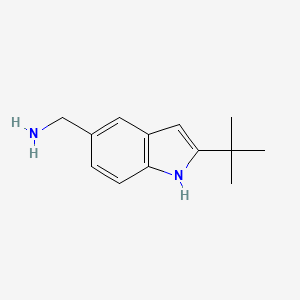
1-Methyl-7-(pyrrolidin-2-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-甲基-7-(吡咯烷-2-基)-1H-吲哚是一种杂环化合物,其特征在于吲哚核心在 1 位被甲基取代,在 7 位被吡咯烷基取代。
准备方法
合成路线和反应条件
1-甲基-7-(吡咯烷-2-基)-1H-吲哚的合成可以通过多种合成路线实现。一种常见的方法是使 N-甲基-N-(二乙氧基羰基)甲基四氢吡啶溴化物与二甲基乙炔二羧酸酯在室温下与三乙胺反应。 该反应以 25% 的产率生成 1,2-二甲基 1-乙基 2-[(3-乙烯基-1-甲基-3-苯基-2-乙氧基羰基)吡咯烷-2-基]-乙烯-1,1,2-三羧酸酯 。 将反应混合物冷却至 -20°C 会显着降低吡咯烷衍生物的产率 。
工业生产方法
文献中没有很好地记录 1-甲基-7-(吡咯烷-2-基)-1H-吲哚的工业生产方法。 大型有机合成的原理,如反应条件的优化、高效催化剂的使用和纯化技术,可以应用于放大实验室合成方法。
化学反应分析
反应类型
1-甲基-7-(吡咯烷-2-基)-1H-吲哚经历各种类型的化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂如高锰酸钾或三氧化铬进行氧化。
还原: 还原反应可以使用还原剂如氢化铝锂或硼氢化钠进行。
取代: 吲哚环可以发生亲电取代反应,例如硝化、卤化和磺化。
常见试剂和条件
氧化: 高锰酸钾在酸性或碱性介质中。
还原: 氢化铝锂在无水乙醚中。
取代: 使用浓硝酸和硫酸的混合物进行硝化。
形成的主要产物
氧化: 形成相应的羧酸或酮。
还原: 形成还原的吲哚衍生物。
取代: 形成吲哚环的硝基、卤代或磺酰基衍生物。
科学研究应用
1-甲基-7-(吡咯烷-2-基)-1H-吲哚在科学研究中有几种应用,包括:
化学: 用作合成更复杂有机分子的构建模块。
生物学: 研究其潜在的生物活性及其与生物大分子之间的相互作用。
医学: 研究其潜在的药理特性,包括其对中枢神经系统的影响。
工业: 用于开发新材料和化学工艺。
作用机制
1-甲基-7-(吡咯烷-2-基)-1H-吲哚的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与受体或酶结合,调节它们的活性并导致各种生物效应。所涉及的具体分子靶标和途径正在进行研究,并且可能根据化合物的具体应用而有所不同。
相似化合物的比较
类似化合物
1-甲基-1H-吲哚: 在 7 位缺少吡咯烷基。
7-(吡咯烷-2-基)-1H-吲哚: 在 1 位缺少甲基。
1-甲基-7-(吡咯烷-2-基)-2H-吲哚: 吲哚环中氮原子位置的差异。
独特性
1-甲基-7-(吡咯烷-2-基)-1H-吲哚由于在 1 位存在甲基和在 7 位存在吡咯烷基而独一无二。这种独特的取代模式赋予该化合物独特的化学和生物特性,使其成为各种科学领域的宝贵研究对象。
属性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
1-methyl-7-pyrrolidin-2-ylindole |
InChI |
InChI=1S/C13H16N2/c1-15-9-7-10-4-2-5-11(13(10)15)12-6-3-8-14-12/h2,4-5,7,9,12,14H,3,6,8H2,1H3 |
InChI 键 |
VBSGUZDZMWOYME-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C1C(=CC=C2)C3CCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)


![7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897293.png)



![1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897329.png)


